![molecular formula C22H15NO5S B2532561 N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide CAS No. 883960-42-7](/img/structure/B2532561.png)
N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide
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Overview
Description
The compound "N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide" is a complex organic molecule that appears to be related to a family of thiophene derivatives. These derivatives have been studied for various biological activities, including their potential as cholinesterase inhibitors, which are important in the treatment of neurodegenerative diseases like Alzheimer's . Additionally, thiophene derivatives have been explored for their antiarrhythmic, serotonin antagonist, and antianxiety activities , as well as for their antimicrobial properties [4, 8].
Synthesis Analysis
The synthesis of thiophene derivatives typically involves multi-step reactions starting from basic precursors. For instance, methylanthralate was derivatized to a thiophene carboxamide derivative by reacting with thiophenecarbonyl chloride, followed by further reactions with hydrazine hydrate and various aldehydes to obtain Schiff base derivatives . Another example includes the synthesis of substituted thiophene derivatives from amino-tetrahydrobenzo[b]thiophene carboxamide and different organic reagents . These synthetic routes are indicative of the methods that might be used to synthesize the compound , although the specific synthesis of "this compound" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography [1, 3, 4]. For example, the crystallographic study of a chloro-quinolyl benzo[b]thiophene carboxamide revealed that it crystallizes in the monoclinic system with specific lattice parameters, and the structure is stabilized by hydrogen bonds and π-π interactions . These techniques would be essential in determining the precise molecular structure of the compound .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes and the substitution of chlorine atoms with different nucleophiles . The reactivity of these compounds is influenced by the substituents on the thiophene ring, which can be explored through computational methods such as density functional theory (DFT) to predict reactivity sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, can be inferred from their molecular structure. The presence of different functional groups, like carboxamide, influences these properties. The antimicrobial and biological activities of these compounds are often evaluated in vitro, and their interactions with biological targets can be studied through molecular docking [1, 4, 8]. The electronic properties, such as HOMO and LUMO energies, can be calculated using DFT, which also helps in understanding the chemical reactivity of the molecule .
Scientific Research Applications
Crystallographic Studies
Crystal structure analysis of related compounds provides insights into their molecular configurations and potential for forming stable crystals with applications in material science and drug design. For instance, Sharma et al. (2016) synthesized a compound with a related structure and analyzed its crystal structure, which is stabilized by various hydrogen bonds and π···π interactions, indicative of potential applications in designing compounds with specific intermolecular interactions (Sharma et al., 2016).
Antimicrobial and Docking Studies
Talupur et al. (2021) investigated the antimicrobial properties of thiophene-2-carboxamides, highlighting the potential of such compounds in developing new antimicrobials. The study also involved docking studies to understand the interaction of these compounds with microbial proteins, suggesting their utility in targeted drug design (Talupur et al., 2021).
Electrochromic Properties
Aydın and Kaya (2013) synthesized novel copolymers containing carbazole and investigated their electrochromic properties. The study demonstrates the utility of such compounds in developing new materials for electrochromic devices, which can be used in displays, smart windows, and other applications requiring controlled light transmission (Aydın & Kaya, 2013).
Chemotherapeutic Potential
Research on related thiophene carboxamides has explored their potential in overcoming cancer chemoresistance. Mudududdla et al. (2015) synthesized compounds that inhibit angiogenesis and P-glycoprotein efflux pump activity, demonstrating the therapeutic potential of such compounds in enhancing the efficacy of chemotherapeutic agents (Mudududdla et al., 2015).
Cholinesterase Inhibitors
Kausar et al. (2021) designed and synthesized thiophene-2-carboxamide derivatives as cholinesterase inhibitors. Their study indicates the potential of such compounds in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in neurotransmitter degradation (Kausar et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5S/c1-12-4-2-5-14-19(24)18(13-7-8-15-16(10-13)27-11-26-15)22(28-20(12)14)23-21(25)17-6-3-9-29-17/h2-10H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATVYZVLAWBKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CS3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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